molecular formula C17H19ClN2O2S B2789371 N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide CAS No. 2309604-23-5

N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2789371
CAS No.: 2309604-23-5
M. Wt: 350.86
InChI Key: ZVLCSENNINUJFO-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-methylpropyl)oxalamide
  • N1-(4-methylphenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
  • N1-(3-chlorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

Uniqueness

N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is unique due to the presence of both the chloro and thiophene groups, which can impart distinct chemical and biological properties

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide, identified by its CAS number 2309604-23-5, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O2SC_{17}H_{19}ClN_{2}O_{2}S, with a molecular weight of 350.9 g/mol. The compound features a chloro-substituted aromatic ring and a thiophene moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H19ClN2O2SC_{17}H_{19}ClN_{2}O_{2}S
Molecular Weight350.9 g/mol
CAS Number2309604-23-5

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
  • Analgesic Effects : There is evidence suggesting that related compounds may possess pain-relieving properties.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the chemical structure significantly impacts the biological activity of this compound. The chloro group on the aromatic ring and the thiophene substituent are believed to enhance binding affinity to biological targets, thus increasing efficacy.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring could enhance antibacterial activity significantly.

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using in vitro models where the compound was shown to inhibit pro-inflammatory cytokine production. The findings suggest that this compound could be developed into a therapeutic agent for conditions like rheumatoid arthritis.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-11-4-5-13(8-14(11)18)20-16(22)15(21)19-10-17(2,3)12-6-7-23-9-12/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLCSENNINUJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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